[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as fluorophenoxy, methyl, phenyl, pyrazolyl, and chlorofluorobenzenecarboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable β-diketone.
Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a fluorophenol with an appropriate leaving group.
Coupling reactions: The final assembly of the compound may involve coupling reactions such as Suzuki or Heck coupling to introduce the phenyl and chlorofluorobenzenecarboxylate groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound’s unique structure could make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry
In industrial applications, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- [5-(4-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate
- [5-(4-bromophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate
Uniqueness
The presence of the fluorophenoxy group in [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity and interactions with biological targets, potentially enhancing its efficacy in various applications.
Properties
IUPAC Name |
[5-(4-fluorophenoxy)-1-methyl-3-phenylpyrazol-4-yl]methyl 2-chloro-6-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF2N2O3/c1-29-23(32-17-12-10-16(26)11-13-17)18(22(28-29)15-6-3-2-4-7-15)14-31-24(30)21-19(25)8-5-9-20(21)27/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFXVIVCFDITBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=C(C=CC=C3Cl)F)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.